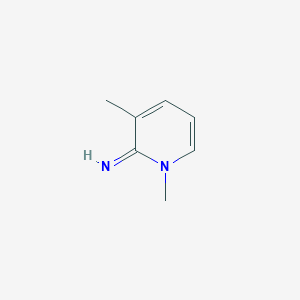
1,3-Dimethylpyridin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylpyridin-2(1H)-imine is a heterocyclic organic compound with a pyridine ring substituted with two methyl groups and an imine group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyridin-2(1H)-imine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with dimethylamine under basic conditions. Another method includes the condensation of 2-acetylpyridine with dimethylamine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of 1,3-Dimethylpyridin-2(1H)-imine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
1,3-Dimethylpyridin-2(1H)-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1,3-Dimethylpyridin-2(1H)-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,3-Dimethylpyridin-2(1H)-imine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The imine group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
類似化合物との比較
Similar Compounds
5-Bromo-1,3-dimethylpyridin-2(1H)-one: Similar structure but with a bromine atom at the 5-position.
N,N-Dimethylethylenediamine: Contains a similar dimethylamine group but with a different backbone.
Uniqueness
1,3-Dimethylpyridin-2(1H)-imine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
107971-05-1 |
|---|---|
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC名 |
1,3-dimethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9(2)7(6)8/h3-5,8H,1-2H3 |
InChIキー |
DPEHCVJYXPATBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=N)C |
正規SMILES |
CC1=CC=CN(C1=N)C |
同義語 |
2(1H)-Pyridinimine,1,3-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















